



Application Notes & Protocols: Formulation of Brinzolamide for Topical Ocular Delivery

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Compound of Interest		
Compound Name:	Benzolamide	
Cat. No.:	B1666681	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Brinzolamide is a potent, specific inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor secretion in the eye.[1][2][3] By reducing the production of aqueous humor, brinzolamide effectively lowers intraocular pressure (IOP), making it a cornerstone therapy for managing ocular hypertension and primary open-angle glaucoma.[2][3] [4] The commercially available formulation, Azopt®, is a 1% aqueous suspension.[3][4][5]

Topical ocular drug delivery is challenging due to the eye's protective mechanisms, such as tear turnover, nasolacrimal drainage, and the multi-layered corneal barrier, which collectively result in poor drug bioavailability (typically less than 5%).[6][7] This necessitates frequent administration, which can lead to side effects like blurred vision and ocular discomfort, potentially reducing patient compliance.[6][8] To overcome these limitations, advanced formulations like nanoemulsions, in-situ gels, and nanoparticles are being developed to enhance bioavailability, provide sustained drug release, and improve the therapeutic profile of brinzolamide.[7][9]

Note: The initial query mentioned "**benzolamide**." However, the vast body of scientific literature for topical ocular formulations focuses on "brinzolamide," a second-generation carbonic anhydrase inhibitor specifically designed for this purpose. This document will focus on brinzolamide to provide relevant and actionable information.

Mechanism of Action

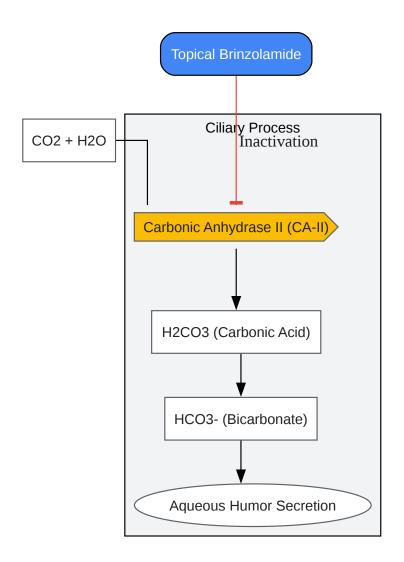


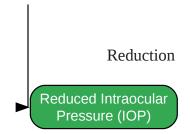
Methodological & Application

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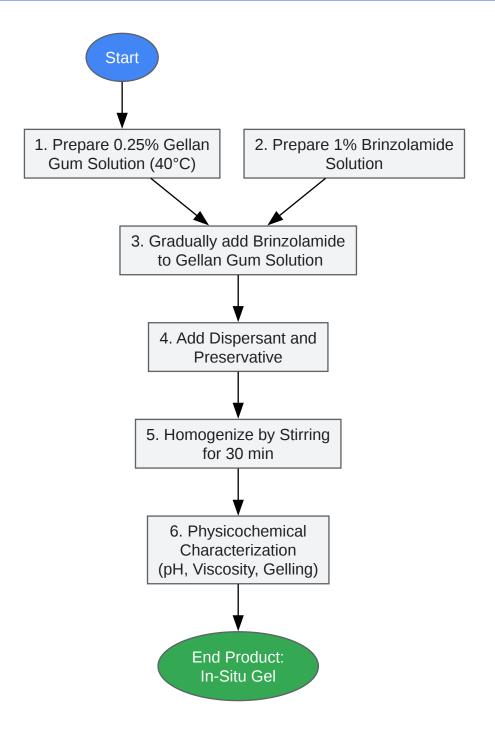
Brinzolamide targets and inhibits carbonic anhydrase II located in the ciliary processes of the eye.[5][10] This enzyme catalyzes the hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The formation of bicarbonate is a rate-limiting step in aqueous humor secretion. By inhibiting CA-II, brinzolamide slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport into the posterior chamber of the eye.[3][5] This suppression of aqueous humor formation leads to a decrease in intraocular pressure.[2][5]



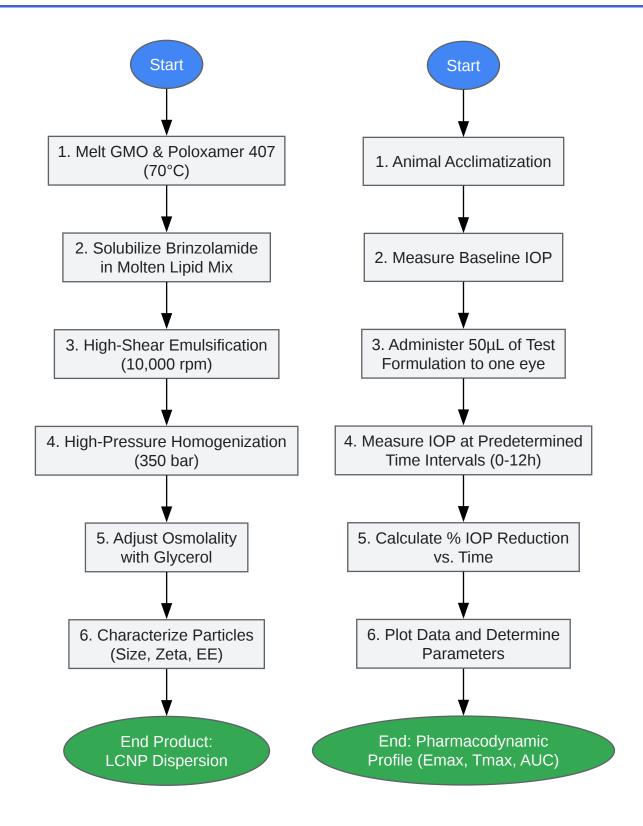












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